![molecular formula C12H14F3N3O2S B13731240 2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a complex organic compound with a unique structure that includes a thiazolo-pyridine core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like dimethylamino, hydroxypropyl, and trifluoromethyl enhances its reactivity and potential utility in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to start with the thiazolo-pyridine core and introduce the functional groups through a series of reactions. For instance, the dimethylamino group can be introduced via nucleophilic substitution, while the hydroxypropyl group can be added through an alkylation reaction. The trifluoromethyl group is often introduced using trifluoromethylating agents under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste . The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively . This property is particularly important in drug development, where the compound’s ability to reach intracellular targets is crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share the same core structure but differ in their functional groups.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzenes, exhibit similar properties in terms of lipophilicity and reactivity.
Uniqueness
2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxypropyl and dimethylamino groups provide additional sites for chemical modification and interaction with biological targets .
Eigenschaften
Molekularformel |
C12H14F3N3O2S |
|---|---|
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
2-(dimethylamino)-6-(3-hydroxypropyl)-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H14F3N3O2S/c1-18(2)11-17-9-8(21-11)7(12(13,14)15)6(4-3-5-19)10(20)16-9/h19H,3-5H2,1-2H3,(H,16,20) |
InChI-Schlüssel |
KKVSKSNNYWRSNV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC2=C(S1)C(=C(C(=O)N2)CCCO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
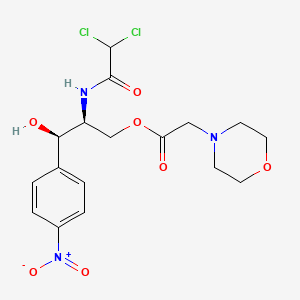


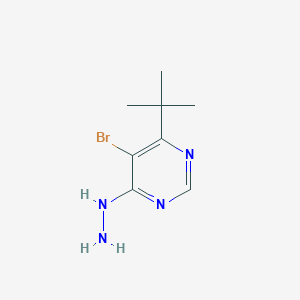
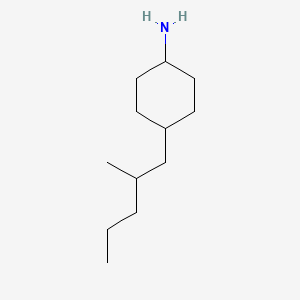
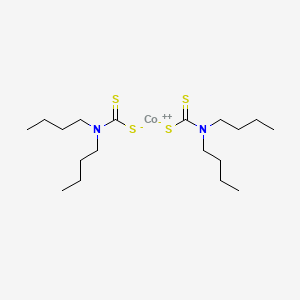
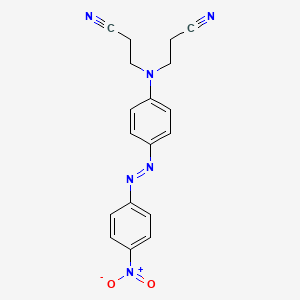
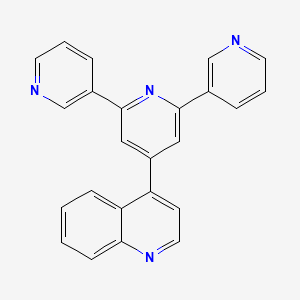
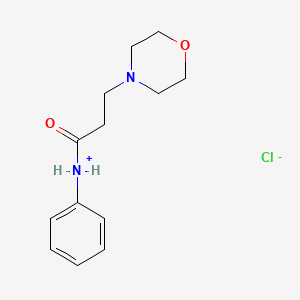

![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)

